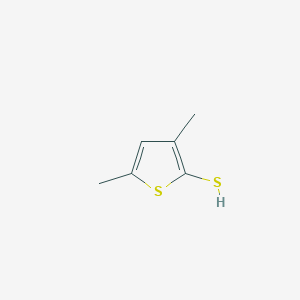
3,5-Dimethylthiophene-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylthiophene-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C6H8S. It is a derivative of thiophene, characterized by the presence of two methyl groups at the 3 and 5 positions and a thiol group at the 2 position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 3,5-Dimethylthiophene-2-thiol with its targets.
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylthiophene-2-thiol can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P2S5) in an acidic medium.
Gewald Reaction: This involves the cyclization of α-carbonyl thiols with nitriles.
Hinsberg Synthesis: This method involves the condensation of α-dicetones with ethyl thiodiacetate.
Industrial Production Methods: Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and yields high quantities of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and disulfides.
Substitution: Nitro and sulfonyl derivatives.
Scientific Research Applications
3,5-Dimethylthiophene-2-thiol has various applications in scientific research:
Comparison with Similar Compounds
Thiophene: The parent compound, lacking the methyl and thiol groups.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness: 3,5-Dimethylthiophene-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiol group enhances its reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3,5-dimethylthiophene-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-4-3-5(2)8-6(4)7/h3,7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSUHUSUFPSEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)
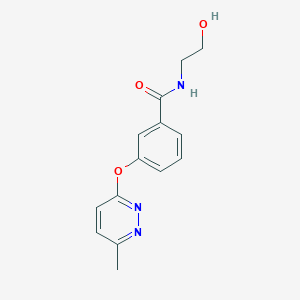
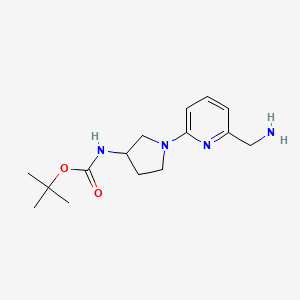
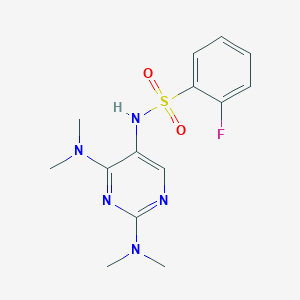
![N-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2358860.png)
![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)
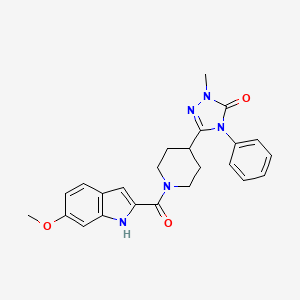
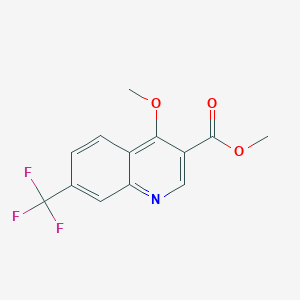
![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)
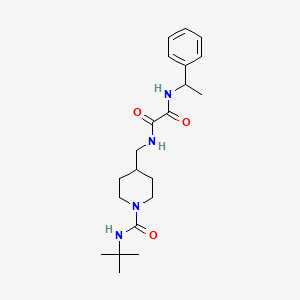
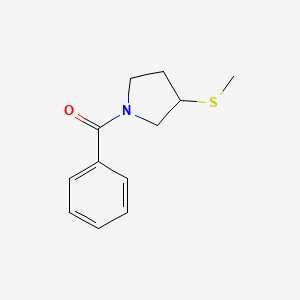
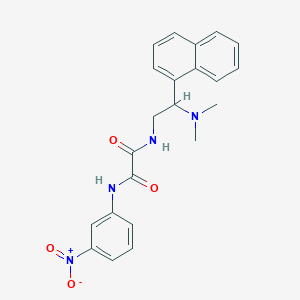
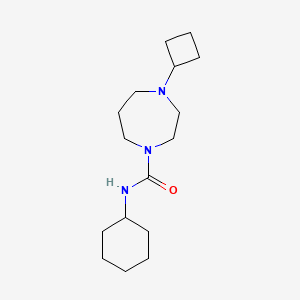
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/new.no-structure.jpg)
